(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Catalog No.
S611141
CAS No.
2767-84-2
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-d...

CAS Number

2767-84-2

Product Name

(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

IUPAC Name

(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1

InChI Key

VNQXSTWCDUXYEZ-QUBYGPBYSA-N

SMILES

CC1(C2CCC1(C(=O)C2=O)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2=O)C)C

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)C(=O)C2=O

Organic Synthesis

(1S,4R)-camphorquinone serves as a valuable precursor for the synthesis of various complex molecules, including:

  • Heterocyclic compounds: These are ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. Camphorquinone can be used to synthesize specific heterocycles relevant in medicinal chemistry or material science research [PubChem, National Institutes of Health, ].
  • Functionalized derivatives: By introducing various functional groups onto the camphorquinone scaffold, researchers can create novel molecules with tailored properties for applications in catalysis, drug discovery, or material development [ScienceDirect, ].

Medicinal Chemistry

(1S,4R)-camphorquinone exhibits potential antioxidant and anti-inflammatory properties, making it a subject of investigation in medicinal chemistry research:

  • Antioxidant activity: Studies suggest that camphorquinone can scavenge free radicals, potentially offering protection against oxidative stress-related diseases like Alzheimer's or cancer [Journal of Agricultural and Food Chemistry, ].
  • Anti-inflammatory effects: Camphorquinone's derivatives have shown promise in reducing inflammation in animal models, warranting further research for potential therapeutic applications [Bioorganic & Medicinal Chemistry Letters, ].

(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione is a bicyclic compound characterized by a unique arrangement of carbon atoms and functional groups. This compound features a bicyclo[2.2.1]heptane framework with two carbonyl (ketone) groups located at the 2 and 3 positions. The stereochemistry of the compound is specified by the (1S,4R) notation, indicating the configuration of chiral centers at positions 1 and 4. The presence of three methyl groups at positions 1, 7, and 7 contributes to its distinctive structure and potential biological activity.

The chemical reactivity of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione primarily involves nucleophilic attacks on the electrophilic carbonyl carbons. These reactions can lead to various transformations, including:

  • Nucleophilic Addition: Nucleophiles can add to the carbonyl groups, forming alcohols or other functional groups.
  • Condensation Reactions: Under certain conditions, this compound may undergo condensation reactions with other carbonyl compounds or amines.
  • Oxidation-Reduction: The compound can participate in redox reactions where the carbonyls may be reduced to alcohols or oxidized further depending on the reaction environment.

Research indicates that compounds with bicyclic structures often exhibit significant biological activity. (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione may possess properties such as:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various pathogens.
  • Anti-inflammatory Effects: Some studies suggest that derivatives of bicyclic ketones can modulate inflammatory pathways.
  • Potential Anticancer Properties: Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation.

Several synthetic routes can be employed to produce (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione:

  • Diels-Alder Reaction: This method involves a cycloaddition reaction between a diene and a dienophile to form the bicyclic structure.
  • Functional Group Transformations: Starting from simpler bicyclic precursors, selective oxidation or reduction can yield the desired diketone.
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents can help achieve the specific stereochemistry required for this compound.

The unique structure and biological properties of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione make it valuable in several fields:

  • Pharmaceuticals: Its potential bioactivity makes it a candidate for drug development targeting specific diseases.
  • Fragrance Industry: The compound's unique scent profile may find applications in perfumes and flavorings.
  • Agricultural Chemicals: If proven effective against pests or pathogens, it could be developed into a biopesticide.

Interaction studies involving (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione often focus on its binding affinity to biological targets:

  • Enzyme Inhibition: Investigating how this compound affects enzyme activity can reveal its mechanism of action in biological systems.
  • Receptor Binding: Studies may assess its interaction with specific receptors involved in disease pathways.
  • Cellular Uptake: Understanding how effectively this compound enters cells can provide insights into its therapeutic potential.

Several compounds share structural similarities with (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione. Here are some notable examples:

Compound NameStructureUnique Features
Bicyclo[3.3.0]octan-2-oneBicyclo[3.3.0]octan-2-oneContains a different bicyclic framework with one less methyl group
CamphorCamphorA well-known bicyclic ketone with distinct odor properties
3-Methylcyclopentene3-MethylcyclopenteneA simpler cyclic compound lacking carbonyl functionality

The uniqueness of (1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione lies in its specific stereochemistry and the presence of dual carbonyl groups within a bicyclic system that may enhance its biological interactions compared to these similar compounds.

XLogP3

1.5

Other CAS

2767-84-2

Wikipedia

(1S)-bornane-2,3-dione

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl-, (1S,4R)-: INACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types